![molecular formula C19H29N7O3 B2375623 3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-83-4](/img/structure/B2375623.png)
3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
Compounds with the [1,2,4]triazine core are a class of heterocyclic compounds. They contain a six-membered ring with three nitrogen atoms and three carbon atoms. The structure of these compounds can be modified by adding different functional groups, which can significantly alter their properties .
Synthesis Analysis
The synthesis of similar compounds, such as 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, involves reactions with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as X-ray diffraction . The structure can be influenced by the presence of different substituents on the triazine ring .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can react with Grignard reagents, butyl-, and phenyllithiums, which lead to the formation of addition products .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the presence of different substituents on the triazine ring. For example, the presence of bromine atoms at different positions can affect the bond lengths and angles .Scientific Research Applications
Antiviral Agents
The compound’s structural features make it an interesting candidate for antiviral research. Similar derivatives, such as 1,2,4-triazolo[5,1-c][1,2,4]triazine (triazavirin) and pyrrolo[2,1-f][1,2,4]triazine (remdesivir), have demonstrated antiviral activity. Investigating the potential of this compound against specific viruses could be valuable .
Catalysis
Considering its unique heterocyclic framework, this compound might serve as a ligand in transition metal-catalyzed reactions. For instance, it could participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Investigating its reactivity and selectivity could be enlightening.
Mechanism of Action
properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O3/c1-19(2,3)13-12-25-14-15(22(4)18(28)23(5)16(14)27)20-17(25)26(21-13)7-6-24-8-10-29-11-9-24/h6-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJEXDBMYMEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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